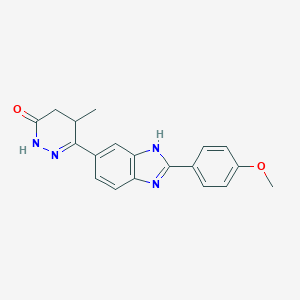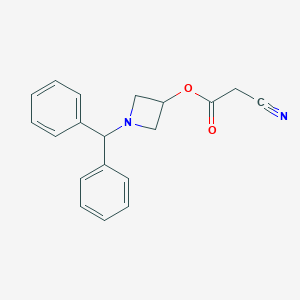
1-Benzhydrylazetidin-3-yl 2-cyanoacetate
Vue d'ensemble
Description
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 . It is also known by other names such as 1-(Diphenylmethyl)-3-azetidinyl cyanoacetate, 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, and Acetic acid, 2-cyano-, 1-(diphenylmethyl)-3-azetidinyl ester .
Molecular Structure Analysis
The molecular structure of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 306.358 Da and the monoisotopic mass is 306.136841 Da .Physical And Chemical Properties Analysis
1-Benzhydrylazetidin-3-yl 2-cyanoacetate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 446.4±45.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.5±3.0 kJ/mol . The flash point is 223.8±28.7 °C . The index of refraction is 1.615 . The molar refractivity is 87.5±0.4 cm3 . The compound has 4 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique
Application in Medicinal Chemistry as a Dopamine Antagonist
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
In this study, azetidine derivatives, including “1-Benzhydrylazetidin-3-yl 2-cyanoacetate”, were evaluated for their potency as dopaminergic antagonists . The study comprised derivatives substituted in the 3-position with an amide moiety .
Detailed Description of the Methods of Application or Experimental Procedures
The substituted compounds were biologically evaluated for their affinity for D2 and D4 receptors . The most potent D2 and D4 antagonist among these compounds appeared to be the N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively .
Thorough Summary of the Results or Outcomes Obtained
Various docking interactions of CPPMA with the D4 receptor and the same for compound 5 i.e., N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide were found to have good correlation with observed biological activity .
Safety And Hazards
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Propriétés
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGPBFUBSHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433535 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidin-3-yl 2-cyanoacetate | |
CAS RN |
116574-14-2 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

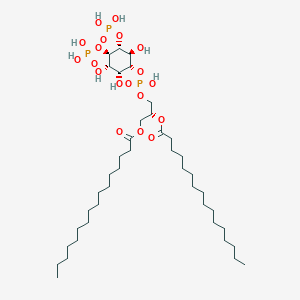
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
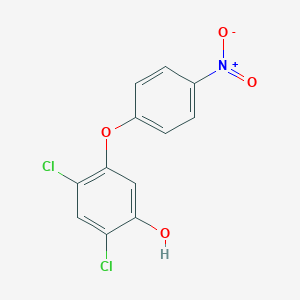
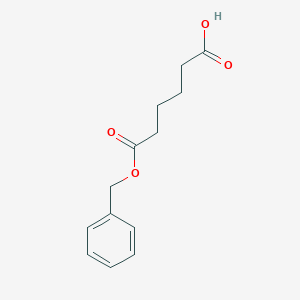

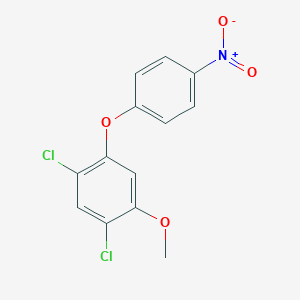
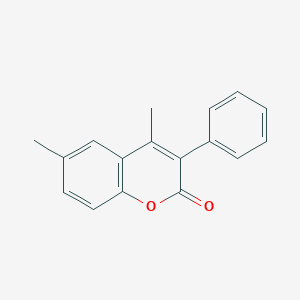
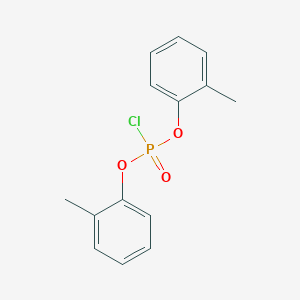
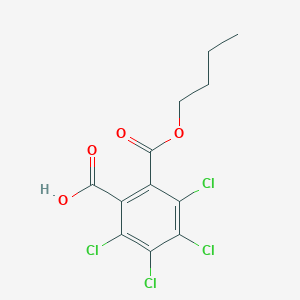
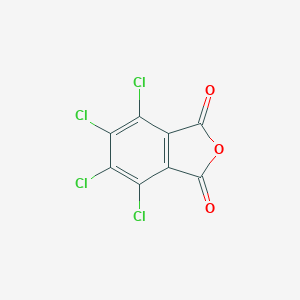
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
